![molecular formula C6H11NO4 B3148570 N-Acetyl-O-methylserine CAS No. 65022-11-9](/img/structure/B3148570.png)
N-Acetyl-O-methylserine
Overview
Description
N-Acetyl-O-methylserine is a compound with the molecular formula C6H11NO4 . It is also known by other names such as N-Acetyl-5-methoxy serine and ®-2-Acetamido-3-methoxypropanoic acid .
Molecular Structure Analysis
The molecular structure of this compound consists of 6 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The average mass is 161.156 Da and the monoisotopic mass is 161.068802 Da .Scientific Research Applications
Enzymatic Resolution in Organic Solvents
N-Acetyl-O-methylserine derivatives are utilized in enzymatic resolution processes. Specifically, lipases have been found to be active for O-acetylation of N-Benzoyl-α-methylserine ethyl ester and related compounds in organic solvents. This process involves screening for the influence of various factors like solvent type, acetyl donor concentration, and reaction temperature on resolution rate and enantioselectivity ratio (Koźniewski & Kamińska, 2011).
Pharmacogenetics of Acetylation
In pharmacogenetics, N-acetylation plays a significant role. Research shows that the slow acetylator phenotype is caused by decreased or absent arylamine N-acetyltransferase in human liver. This finding is pivotal in understanding individual variations in drug metabolism and susceptibility to certain diseases (Grant et al., 1990).
Differentiation of Peptide Modifications by Mass Spectrometry
Mass spectrometry (MS) is used to differentiate between peptides containing acetylated or tri-methylated lysines. This method is crucial for identifying sites of lysine acetylation and methylation in histones or other proteins, which play a critical role in transcription and gene regulation (Zhang et al., 2004).
Future Directions
properties
IUPAC Name |
(2S)-2-acetamido-3-methoxypropanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4/c1-4(8)7-5(3-11-2)6(9)10/h5H,3H2,1-2H3,(H,7,8)(H,9,10)/t5-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDNGNSKFWTZCJG-YFKPBYRVSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(COC)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](COC)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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